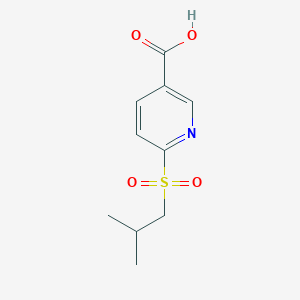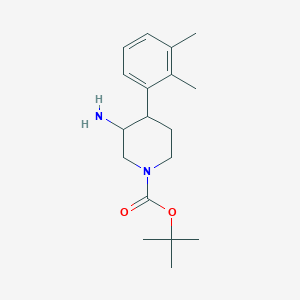
3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H11FO4 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid typically involves the reaction of 2-fluoro-4,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acrylic acid moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
- 3-(2-Fluoro-4,5-dimethoxyphenyl)propanoic acid
- 3-(2-Fluoro-4,5-dimethoxyphenyl)acrylonitrile
- 3-(2-Fluoro-4,5-dimethoxyphenyl)acrylamide
Uniqueness
3-(2-Fluoro-4,5-dimethoxyphenyl)acrylic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the acrylic acid moiety makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H11FO4 |
|---|---|
分子量 |
226.20 g/mol |
IUPAC名 |
(E)-3-(2-fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11FO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ |
InChIキー |
AIJRYLNBFGKWES-ONEGZZNKSA-N |
異性体SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)F)OC |
正規SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


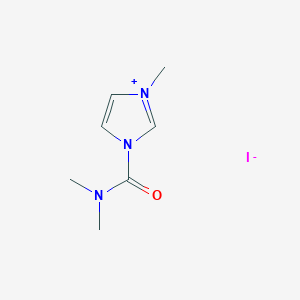
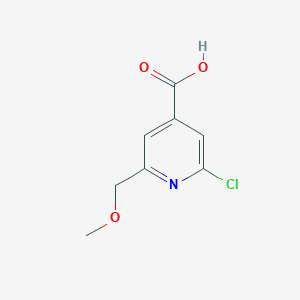

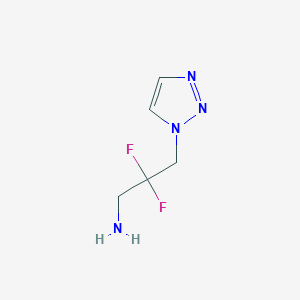

![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)

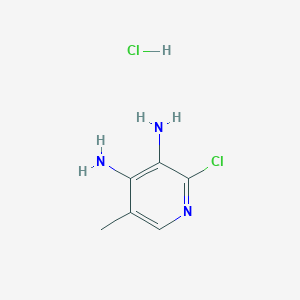
![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)


